(2S)-3-{[(Benzyloxy)carbonyl]amino}-2-hydroxypropanoic acid
Overview
Description
(2S)-3-{[(Benzyloxy)carbonyl]amino}-2-hydroxypropanoic acid, commonly known as Z-Gly-OH, is a chemical compound that belongs to the family of amino acids. This compound is widely used in scientific research applications due to its unique properties and mechanism of action. The synthesis method of Z-Gly-OH is relatively simple and can be achieved through various methods.
Scientific Research Applications
Radiolabeling for Metabolic Studies
Kurosawa and Nishioka (1996) described an efficient method for carbon-14 labeling of L-DOPS (a norepinephrine precursor amino acid) using (2S)-3-{[(Benzyloxy)carbonyl]amino}-2-hydroxypropanoic acid. This method is significant for mammalian metabolic studies, as it aids in tracking the metabolic pathways of L-DOPS in the body (Kurosawa & Nishioka, 1996).
Enantioselective Synthesis
Alonso et al. (2005) discussed the enantioselective synthesis of a compound structurally similar to (2S)-3-{[(Benzyloxy)carbonyl]amino}-2-hydroxypropanoic acid. This synthesis plays a crucial role in the production of certain amino acids, highlighting the importance of these compounds in creating enantiomerically pure substances for various applications (Alonso et al., 2005).
Preparation of Optically Active Compounds
Research by Shiraiwa et al. (2003) on the optical resolution of compounds related to (2S)-3-{[(Benzyloxy)carbonyl]amino}-2-hydroxypropanoic acid demonstrates its significance in obtaining optically active compounds. Such compounds are essential in the synthesis of various pharmaceutical and chemical products (Shiraiwa et al., 2003).
Chiral Solvating Agents
Bozkurt (2013) explored the use of novel chiral calixarene derivatives derived from (2S)-3-{[(Benzyloxy)carbonyl]amino}-2-hydroxypropanoic acid as solvating agents. These agents are significant for enantioselective recognition in chemical processes, further emphasizing the compound's role in stereochemistry (Bozkurt, 2013).
Peptide Synthesis
Badalassi et al. (2002) utilized a derivative of (2S)-3-{[(Benzyloxy)carbonyl]amino}-2-hydroxypropanoic acid in the synthesis of oligopeptides. These peptides serve as sequence-specific chromogenic protease substrates, demonstrating the compound's utility in peptide and protein engineering (Badalassi et al., 2002).
properties
IUPAC Name |
(2S)-2-hydroxy-3-(phenylmethoxycarbonylamino)propanoic acid | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H13NO5/c13-9(10(14)15)6-12-11(16)17-7-8-4-2-1-3-5-8/h1-5,9,13H,6-7H2,(H,12,16)(H,14,15)/t9-/m0/s1 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GMWQKAHYINBSDJ-VIFPVBQESA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)COC(=O)NCC(C(=O)O)O | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C(C=C1)COC(=O)NC[C@@H](C(=O)O)O | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H13NO5 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90514045 | |
Record name | (2S)-3-{[(Benzyloxy)carbonyl]amino}-2-hydroxypropanoic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90514045 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
239.22 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
(2S)-3-{[(Benzyloxy)carbonyl]amino}-2-hydroxypropanoic acid | |
CAS RN |
42491-79-2 | |
Record name | (2S)-3-{[(Benzyloxy)carbonyl]amino}-2-hydroxypropanoic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90514045 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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